molecular formula C12H14N4O B2393545 1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine CAS No. 923107-38-4

1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine

Cat. No. B2393545
M. Wt: 230.271
InChI Key: DLKXBVQIVNNERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine” is a heterocyclic compound . The molecule is composed of a piperazine group attached to a phenyl-oxadiazole group . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

1. Synthesis and Photophysical Studies

  • Summary of the Application: Two new azaheterocycle-based bolas, such as (1- (4- (5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs, were prepared. These molecules are considered promising fluorescent chemosensors for electron-deficient species .
  • Methods of Application: The molecules were prepared via Cu-catalyzed click reaction between 2- (4-azidophenyl)-5- (aryl)-oxadiazole-1,3,4 and terminal ethynyls derived from PEG-3 and PEG-4 .
  • Results or Outcomes: As a result of a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT), hard-to-detect pentaerythritol tetranitrate (PETN), as well as Hg 2+ cation was observed .

2. Synthesis and Utilization of Oxadiazoles

  • Summary of the Application: Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
  • Methods of Application: The synthesis of all regioisomeric forms taking representative examples .
  • Results or Outcomes: These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

3. Antibacterial Studies

  • Summary of the Application: 1,3,4-Oxadiazole ring is associated with various biological properties such as anti-inflammatory, antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli .
  • Results or Outcomes: The compound showed antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli .

4. Antituberculosis Agents

  • Summary of the Application: 3‐phenyl‐5‐ (1‐phenyl‐1H‐[1,2,3]triazol‐4‐yl)‐[1,2,4]oxadiazole derivatives can be used for further chemical optimization and biological research to find non‐toxic antituberculosis agents .
  • Results or Outcomes: The compound showed potential as a non-toxic antituberculosis agent .

5. Antiviral Compounds

  • Summary of the Application: Compounds similar to “1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine” could potentially be used in the development of antiviral compounds that prevent SARS-CoV-2 from infecting host cells overexpressing ACE2 receptor .
  • Results or Outcomes: The compound showed potential as an antiviral agent .

Safety And Hazards

According to Sigma-Aldrich, “1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine” is classified as Acute Tox. 3 Oral, indicating it’s toxic if swallowed . It’s also classified as non-combustible and as a toxic hazardous material causing chronic effects .

properties

IUPAC Name

2-phenyl-5-piperazin-1-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-4-10(5-3-1)11-14-15-12(17-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKXBVQIVNNERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine

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